Sah-sos1A - 1652561-87-9

Sah-sos1A

Catalog Number: EVT-3006031
CAS Number: 1652561-87-9
Molecular Formula: C100H159N27O28
Molecular Weight: 2187.533
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

[1] Despite initial reports suggesting SAH-SOS1A as a promising KRas inhibitor, subsequent research revealed these findings to be false positives []. The peptide was found to exhibit non-specific interactions and induce protein destabilization rather than true target engagement [].

Future Directions

The identification of SAH-SOS1A as a false positive underscores the challenges in developing inhibitors for intracellular protein-protein interactions. Future research should focus on developing more robust screening strategies that incorporate orthogonal assays and cellular counter-screens to effectively identify and de-risk false positive hits [].

Cyclorasin 9A5

  • Relevance: Cyclorasin 9A5 is considered structurally related to SAH-SOS1A because both compounds are macrocyclic peptides that were initially reported to be KRas inhibitors. The papers use both SAH-SOS1A and cyclorasin 9A5 as examples of false-positive KRas inhibitors, suggesting they were identified through similar screening processes and likely share some structural similarities. The studies highlight the importance of using orthogonal assays to validate the activity of macrocyclic peptides like SAH-SOS1A and cyclorasin 9A5 [].


Source and Classification

SAH-SOS1A is classified as a hydrocarbon-stapled peptide. Hydrocarbon stapling enhances the stability and bioactivity of peptides by constraining their conformations to mimic alpha-helices, which are critical for binding interactions with target proteins. This compound specifically targets both wild-type and several mutant forms of KRAS, including G12D, G12V, G12C, G12S, and Q61H .

Synthesis Analysis

Methods and Technical Details

The synthesis of SAH-SOS1A involves solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acids into a peptide chain. The incorporation of hydrocarbon staples is achieved through a process known as "stapling," where specific amino acids are modified to include aliphatic linkers that cross-link the peptide backbone. This method not only stabilizes the structure but also enhances its affinity for target proteins.

The technical details of the synthesis include:

  • Solid-Phase Synthesis: Utilizing automated synthesizers to sequentially add protected amino acids.
  • Deprotection and Cyclization: Following synthesis, protecting groups are removed, and cyclization occurs through a chemical reaction that forms the hydrocarbon staple.
  • Purification: High-performance liquid chromatography (HPLC) is employed to purify the synthesized peptide from any unreacted materials or by-products.
Molecular Structure Analysis

Structure and Data

The molecular structure of SAH-SOS1A features a constrained helical conformation due to hydrocarbon stapling. This structural modification enhances its binding properties to KRAS. The specific sequence includes key residues that interact with KRAS, facilitating effective inhibition.

Key structural data includes:

  • Molecular Weight: Approximately 2,000 daltons.
  • Helical Content: The hydrocarbon staple induces significant helical content, essential for biological activity.
  • PDB ID: Structural data can be referenced through Protein Data Bank identifiers associated with similar peptides.
Chemical Reactions Analysis

Reactions and Technical Details

SAH-SOS1A participates in specific biochemical reactions primarily involving its binding to KRAS. The interaction can be characterized by:

  • Binding Affinity: Measured using techniques such as surface plasmon resonance and isothermal titration calorimetry. SAH-SOS1A exhibits high affinity towards various KRAS mutants with dissociation constants ranging from 100 to 175 nM .
  • False Positive Interactions: Experimental setups have shown that binding assays can yield false positives due to peptide aggregation or adherence to assay surfaces; thus, careful assay design is crucial .
Mechanism of Action

Process and Data

The mechanism by which SAH-SOS1A exerts its effects involves direct inhibition of the SOS-KRAS interaction. By binding to KRAS, SAH-SOS1A prevents SOS from activating downstream signaling pathways that lead to cell proliferation and survival. This inhibition is particularly relevant in cancer cells harboring mutant forms of KRAS.

Data supporting this mechanism includes:

  • Cellular Assays: Studies demonstrate that SAH-SOS1A can induce apoptosis in cancer cells expressing mutant KRAS .
  • Biochemical Assays: Binding studies confirm that SAH-SOS1A effectively disrupts the SOS-KRAS complex.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

SAH-SOS1A exhibits several notable physical and chemical properties:

  • Stability: The hydrocarbon-stapled structure enhances resistance to proteolytic degradation.
  • Solubility: It demonstrates good solubility in aqueous solutions, facilitating its use in biological assays.
  • Thermal Stability: The stapled configuration increases thermal stability compared to non-stapled peptides.

Relevant analytical techniques such as circular dichroism spectroscopy can be used to assess secondary structure content and stability under varying conditions.

Applications

Scientific Uses

SAH-SOS1A has significant applications in cancer research and drug discovery:

  • Cancer Therapeutics: As a potent inhibitor of oncogenic KRAS, it serves as a lead compound for developing targeted therapies against KRAS-driven tumors.
  • Biochemical Research: It provides a valuable tool for studying the mechanisms of KRAS signaling pathways and their role in cancer progression.
  • Drug Development: Insights gained from SAH-SOS1A can guide the design of next-generation inhibitors targeting similar protein-protein interactions.
Rationale for Targeting KRAS-SOS1 Interactions in Oncogenesis

KRAS Mutational Landscape in Human Malignancies

KRAS is the most frequently mutated oncogene in human cancers, with variations in prevalence and mutation subtypes across tumor types. In pancreatic ductal adenocarcinoma (PDAC), KRAS mutations occur in >90% of cases, predominantly as G12D (45%), G12V (32%), and G12R (17%) substitutions [1] [2]. Colorectal cancer (CRC) exhibits KRAS mutations in 49% of cases, with G12D (29%), G12V (23%), and G13D (7%) being most common. Non-small cell lung cancer (NSCLC) shows 35% KRAS mutation prevalence, dominated by the G12C variant (40% of KRAS-mutant cases) [2] [9]. These mutations are truncal events in tumorigenesis, evidenced by high clonality across tumor regions [2].

The biochemical impact of specific mutations influences clinical outcomes:

  • G12D/V mutations in PDAC correlate with reduced overall survival due to enhanced GTPase activity and impaired GTP hydrolysis [1] [4]
  • G12C mutations in NSCLC associate with higher tumor mutational burden (TMB ≥10 mut/Mb in 32% of cases) and PD-L1 expression (37%), suggesting distinct immune microenvironment interactions [2]
  • Co-occurring alterations further modulate pathogenicity: STK11 loss in NSCLC accelerates KRAS-driven transformation, while TP53 mutations in CRC synergize with KRAS to promote invasiveness [1] [2]

Table 1: KRAS Mutation Profiles in Major Cancers

Tumor TypePrevalenceDominant MutationsKey Co-Alterations
Pancreatic adenocarcinoma92%G12D (43%), G12V (32%), G12R (17%)TP53, CDKN2A
Colorectal adenocarcinoma49%G12D (29%), G12V (23%), G13D (7%)APC, PIK3CA
Non-squamous NSCLC35%G12C (40%), G12V (23%), G12D (18%)STK11, KEAP1
Endometrial carcinoma17%G12D (30%), G12V (22%), G12C (15%)ARID1A, PTEN

SOS1-Mediated Nucleotide Exchange as a Therapeutic Vulnerability

Son of Sevenless 1 (SOS1) is the primary guanine nucleotide exchange factor (GEF) catalyzing KRAS activation. Its catalytic CDC25 domain facilitates GDP-to-GTP exchange through a two-site mechanism:

  • Allosteric site binding: GTP-bound KRAS engages the SOS1 REM domain, inducing conformational changes that activate the CDC25 domain [3] [5]
  • Catalytic extraction: Key SOS1 residues (Lys811, Glu812, Lys939, Glu942) disrupt KRAS's Mg²⁺ coordination and phosphate binding, enabling GDP release [5]

KRAS mutations amplify SOS1 dependence:

  • G12D/V mutants exhibit accelerated intrinsic nucleotide exchange rates (5–8-fold vs. wild-type), increasing sensitivity to SOS1 activity [4] [5]
  • G12C mutants show wild-type-like intrinsic GTP hydrolysis but impaired GAP-mediated hydrolysis, prolonging SOS1-driven active states [9]
  • Allosteric enhancement: Molecular dynamics simulations reveal that KRAS-G12D forms additional hydrogen bonds with SOS1's intrinsically disordered region (residues 807–818), particularly with Ser807, Trp809, and Lys811, explaining its 3-fold faster GDP extraction rate versus KRAS-G12 [5]

Table 2: SOS1-KRAS Interaction Mechanisms by Mutation Type

KRAS MutationEffect on Nucleotide ExchangeKey SOS1 InteractionsTherapeutic Implication
Wild-typeBasal exchange rateLys811, Glu812 catalytic siteLow SOS1 dependence
G12D (PDAC/CRC)↑↑ intrinsic exchange (8-fold)Asp12-Ser807/Trp809 H-bond networkHigh SOS1 vulnerability
G12C (NSCLC)Normal exchange; ↓↓ GAP hydrolysisSwitch-II pocket cysteineCovalent inhibitors effective
Q61L/R (Melanoma)↓↓ intrinsic hydrolysisImpaired catalytic engagementSOS1 less critical

Limitations of Small-Molecule KRAS Inhibitors and Emergence of Peptide-Based Strategies

First-generation covalent KRAS-G12C inhibitors (sotorasib, adagrasib) demonstrate clinical limitations driving peptide-based alternatives:

Resistance mechanisms:

  • Secondary KRAS mutations (Y96D, R68S) prevent inhibitor binding [7]
  • Bypass signaling via SOS1 upregulation or upstream RTK activation [1] [9]
  • Phenotypic transformation to mesenchymal states with alternative GEF utilization [7]

Structural constraints:

  • Small molecules (≤800 Da) cannot effectively target shallow protein-protein interaction surfaces like KRAS-SOS1 (interface area >1,500 Ų) [10]
  • Allosteric pockets in SOS1 are dynamic, requiring conformational flexibility for engagement [6]

Peptide inhibitors address these limitations through:

  • Extended interaction interfaces: Peptides >10 residues can engage both catalytic and allosteric SOS1 sites simultaneously. The H-REV107 peptide (13 residues) inhibits KRAS-G12V by binding switch I/II regions with Kd ∼5 µM, reducing GTP loading by >80% [4]
  • Covalent warhead adaptability: Cysteine-reactive acrylamides or lysine-targeted sulfonyl fluorides can be incorporated at strategic positions. Computational designs (e.g., RVKDX peptide) achieve binding free energies (-48.84 kcal/mol) comparable to sotorasib (-50.63 kcal/mol) [10]
  • Conformational stabilization: α-Helical peptides like Sah-SOS1A mimic natural αH helices of SOS1, blocking KRAS access while resisting proteolysis via D-amino acid substitutions [10]

Table 3: Comparison of KRAS Targeting Strategies

StrategyRepresentative AgentsBinding AffinityKey LimitationsPeptide Advantages
Covalent KRAS-G12C inhibitorsSotorasib, AdagrasibKd 0.5–10 nMG12C-specific; resistance mutationsPan-KRAS mutation coverage
SOS1 small-molecule inhibitorsBI-3406, BAY-293IC50 100–500 nMOff-target MAP4K1 inhibition; low cellular potencyHigher specificity for SOS1
Peptide inhibitorsH-REV107, Sah-SOS1AKd 1–10 µMProteolytic instabilityStabilized backbones; covalent warheads

Properties

CAS Number

1652561-87-9

Product Name

Sah-sos1A

IUPAC Name

4-[[2-[[2-[[2-[[2-[[20-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-8-(2-amino-2-oxoethyl)-5-(1-hydroxyethyl)-11,20-dimethyl-2-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[2-[(3-amino-1-carboxy-3-oxopropyl)amino]-2-oxoethyl]amino]-5-oxopentanoic acid

Molecular Formula

C100H159N27O28

Molecular Weight

2187.533

InChI

InChI=1S/C100H159N27O28/c1-12-55(6)78(123-75(134)52-111-82(140)68(47-59-29-19-17-20-30-59)118-88(146)69(48-60-31-21-18-22-32-60)119-84(142)63(35-28-44-109-98(106)107)114-83(141)61(112-58(9)130)34-27-43-108-97(104)105)93(151)127-100(11)41-25-16-14-13-15-24-40-99(10,126-90(148)70(49-72(102)131)120-92(150)80(57(8)129)125-89(147)67(46-54(4)5)122-96(100)155)95(154)121-66(45-53(2)3)87(145)115-62(33-23-26-42-101)86(144)124-79(56(7)128)91(149)117-65(37-39-77(137)138)85(143)116-64(36-38-76(135)136)81(139)110-51-74(133)113-71(94(152)153)50-73(103)132/h13-14,17-22,29-32,53-57,61-71,78-80,128-129H,12,15-16,23-28,33-52,101H2,1-11H3,(H2,102,131)(H2,103,132)(H,110,139)(H,111,140)(H,112,130)(H,113,133)(H,114,141)(H,115,145)(H,116,143)(H,117,149)(H,118,146)(H,119,142)(H,120,150)(H,121,154)(H,122,155)(H,123,134)(H,124,144)(H,125,147)(H,126,148)(H,127,151)(H,135,136)(H,137,138)(H,152,153)(H4,104,105,108)(H4,106,107,109)

InChI Key

IVWNCFWBZZQNEM-OLDAJZBBSA-N

SMILES

CCC(C)C(C(=O)NC1(CCCC=CCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC(C)C)C(C)O)CC(=O)N)(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(=O)N)C(=O)O)C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C

Solubility

not available

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